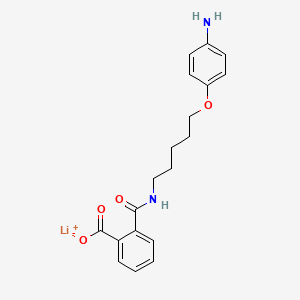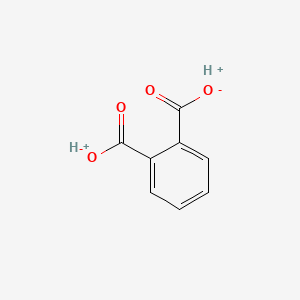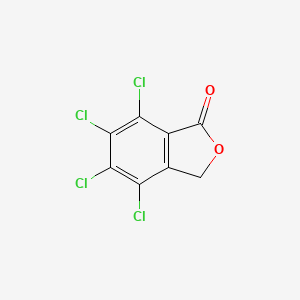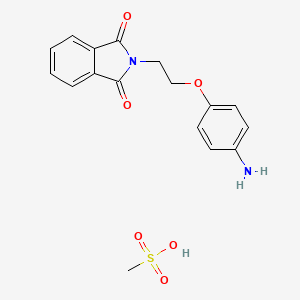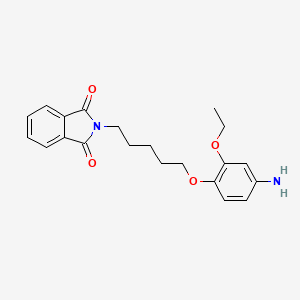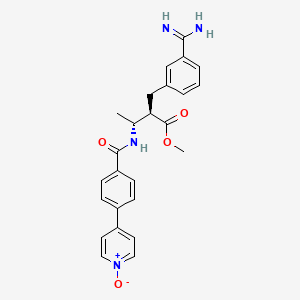
Otamixaban
Vue d'ensemble
Description
L’Otamixaban est un anticoagulant expérimental injectable qui agit comme un inhibiteur direct du facteur de coagulation Xa. Il a été principalement étudié pour le traitement du syndrome coronarien aigu. Malgré son potentiel, le développement de l’this compound a été interrompu par Sanofi en 2013 après qu’il n’a pas réussi à atteindre les résultats souhaités dans un essai clinique de phase III .
Applications De Recherche Scientifique
Otamixaban has been explored for various scientific research applications, including:
Chemistry: Its unique structure and reactivity make it a valuable compound for studying the mechanisms of factor Xa inhibition and developing new anticoagulants.
Biology: this compound’s ability to inhibit factor Xa has been utilized in research on blood coagulation and related biological processes.
Medicine: Although its development was halted, this compound was investigated for its potential to treat acute coronary syndrome and other thrombotic conditions.
Mécanisme D'action
L’Otamixaban exerce ses effets en inhibant directement le facteur de coagulation Xa, une enzyme clé de la cascade de coagulation sanguine. En se liant au facteur Xa, l’this compound empêche la conversion de la prothrombine en thrombine, inhibant ainsi la formation de caillots sanguins. Ce mécanisme en fait un anticoagulant puissant avec des applications thérapeutiques potentielles dans des situations où une coagulation excessive est préoccupante .
Analyse Biochimique
Biochemical Properties
Otamixaban interacts with the coagulation factor X (FXa) in the human body . As a direct FXa inhibitor, it plays a crucial role in biochemical reactions related to blood coagulation . By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots .
Cellular Effects
This compound has been shown to inhibit SARS-CoV-2 cell entry . It suppresses the activity of the protease TMPRSS2, which is required for the activation of the viral spike protein (S) and subsequent infection of human lung cells . This compound’s potency in inhibiting SARS-CoV-2 infection can be significantly enhanced by supplementation with camostat or nafamostat .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting the activity of FXa . This inhibition prevents the conversion of prothrombin to thrombin, a key step in the blood coagulation cascade . In the context of SARS-CoV-2, this compound inhibits the activity of the protease TMPRSS2, thereby preventing the activation of the viral spike protein and subsequent viral entry into cells .
Temporal Effects in Laboratory Settings
This compound has a rapid onset and offset of action . It reaches steady state within 15 minutes of intravenous administration and maintains stable concentrations throughout the infusion . After the infusion, the residual concentrations of this compound and its anticoagulant effects rapidly decrease .
Metabolic Pathways
This compound is involved in the blood coagulation cascade, a metabolic pathway. It inhibits FXa, a key enzyme in this pathway, thereby preventing the conversion of prothrombin to thrombin .
Méthodes De Préparation
La synthèse de l’Otamixaban implique plusieurs étapes clés, notamment la formation de sa structure de base et l’introduction de groupes fonctionnels nécessaires à son activité. La voie de synthèse implique généralement :
Formation de la structure de base : Cela implique la construction du squelette butanoate.
Introduction de groupes fonctionnels : Des groupes fonctionnels spécifiques sont ajoutés à la structure de base pour améliorer son activité en tant qu’inhibiteur du facteur Xa.
Production industrielle : La production industrielle de l’this compound impliquerait la mise à l’échelle de la voie de synthèse tout en garantissant la pureté et la cohérence du produit final.
Analyse Des Réactions Chimiques
L’Otamixaban subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène de l’this compound, conduisant à la formation de dérivés oxydés.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, résultant en des formes réduites de l’this compound.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel dans l’this compound par un autre, modifiant potentiellement son activité ou ses propriétés.
Réactifs et conditions courantes : Les réactifs typiques utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d’hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions dans des conditions contrôlées.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
4. Applications de la Recherche Scientifique
L’this compound a été exploré pour diverses applications de recherche scientifique, notamment :
Chimie : Sa structure et sa réactivité uniques en font un composé précieux pour étudier les mécanismes d’inhibition du facteur Xa et développer de nouveaux anticoagulants.
Biologie : La capacité de l’this compound à inhiber le facteur Xa a été utilisée dans la recherche sur la coagulation sanguine et les processus biologiques associés.
Médecine : Bien que son développement ait été interrompu, l’this compound a été étudié pour son potentiel à traiter le syndrome coronarien aigu et d’autres affections thrombotiques.
Comparaison Avec Des Composés Similaires
L’Otamixaban est unique parmi les anticoagulants en raison de son inhibition spécifique du facteur Xa. Les composés similaires comprennent :
Rivaroxaban : Un inhibiteur direct oral du facteur Xa utilisé pour la prévention et le traitement des troubles thromboemboliques.
Apixaban : Un autre inhibiteur direct oral du facteur Xa avec des applications similaires.
Fondaparinux : Un inhibiteur indirect injectable du facteur Xa qui agit en augmentant l’activité de l’antithrombine.
Unicité : Contrairement aux inhibiteurs oraux comme le Rivaroxaban et l’Apixaban, l’this compound est administré par voie intraveineuse, offrant une apparition et une disparition rapides de l’action.
Propriétés
IUPAC Name |
methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30)/t16-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGVNLZDWRZPJW-OPAMFIHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172917 | |
| Record name | Otamixaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193153-04-7 | |
| Record name | Otamixaban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193153-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Otamixaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06635 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Otamixaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OTAMIXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S173RED00L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Otamixaban?
A1: this compound is a direct, reversible, and selective inhibitor of both free and prothrombinase-bound factor Xa (FXa) [, ]. It competitively binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade [, , ].
Q2: How does this compound's inhibition of FXa affect thrombin generation?
A2: this compound effectively inhibits thrombin generation in a concentration-dependent manner, primarily by inhibiting peak thrombin formation [, , , ]. This effect is observed in various assay systems, including platelet-poor plasma, platelet-rich plasma, and whole blood [].
Q3: Does this compound affect existing thrombin activity?
A3: Unlike some other anticoagulants, this compound does not directly interfere with existing thrombin activity []. Its primary effect is on the generation of new thrombin molecules by inhibiting FXa [, , ].
Q4: What is the significance of the protracted thrombin generation curve observed with this compound?
A4: The characteristic "double peak" or protracted thrombin generation curve observed with this compound in platelet-poor plasma suggests a differential inhibition of intrinsic and extrinsic coagulation pathways []. The first peak is attributed to the intrinsic tenase complex, while the second peak arises from the sustained activity of the extrinsic tenase (prothrombinase) complex due to reduced tissue factor pathway inhibitor (TFPI) activity [].
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided abstracts do not contain information about the molecular formula and weight of this compound. Please refer to other resources like PubChem or DrugBank for this information.
Q6: Is there spectroscopic data available for this compound?
A6: The abstracts do not provide details on the spectroscopic characterization of this compound.
Q7: How stable is this compound under various storage conditions?
A7: While the abstracts do not directly address this compound's stability under various conditions, one study mentions a consistent pharmacokinetic profile and the possibility of bolus administration followed by infusion, suggesting good stability for intravenous formulations [].
Q8: Are there specific formulation strategies for this compound to improve its stability, solubility, or bioavailability?
A8: The provided abstracts do not discuss specific formulation strategies for this compound.
Q9: What is the pharmacokinetic profile of this compound?
A9: this compound demonstrates favorable pharmacokinetic properties, including rapid plasma distribution and elimination, a predictable dose-exposure relationship, and low inter-subject variability in plasma exposure [].
Q10: How is this compound eliminated from the body?
A10: this compound is eliminated through mixed renal and biliary excretion with constant renal clearance [].
Q11: What is the relationship between this compound plasma concentrations and its anticoagulant effect?
A11: Studies using various clotting time assays demonstrate a clear dose-dependent anticoagulant effect of this compound, with a rapid onset and offset of action [, , ]. The prolongation of clotting times, such as aPTT, PT, and RVVT, directly correlates with this compound plasma concentrations [].
Q12: Does the co-administration of this compound with other drugs affect its anticoagulant and antiplatelet effects?
A12: Co-administration of this compound with acetylsalicylic acid (ASA) [] or tirofiban [] does not significantly alter the pharmacokinetics or pharmacodynamics of this compound, suggesting that its anticoagulant and antiplatelet effects are maintained.
Q13: What in vitro models have been used to study this compound?
A13: In vitro studies investigating this compound's efficacy have employed various models, including:
- Plasma-based clotting assays: Prothrombin time (PT), activated partial thromboplastin time (aPTT), HepTest® clotting time (HCT), Russell’s Viper Venom-induced clotting time (RVVT) [, ].
- Thrombin generation assays: Calibrated Automated Thrombinography (CAT) in platelet-poor plasma (PPP), platelet-rich plasma, and whole blood [, , ].
- Cardiac catheter thrombosis model: To assess the ability of this compound to prevent catheter thrombosis in vitro [].
Q14: What in vivo models have been used to evaluate the efficacy of this compound?
A14: this compound has shown efficacy in preclinical animal models of thrombosis, including rodent, canine, and porcine models [].
Q15: What clinical trials have been conducted with this compound?
A15: Several clinical trials have investigated this compound in various clinical settings, including:
- SEPIA-PCI Trial: A dose-ranging study in patients undergoing non-urgent percutaneous coronary intervention (PCI) [].
- TAO Trial: A phase III trial comparing this compound to unfractionated heparin plus eptifibatide in patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS) undergoing early invasive strategy [, , ].
- SEPIA-ACS1 TIMI 42 Trial: A phase II trial evaluating this compound compared to unfractionated heparin followed by eptifibatide for the treatment of NSTE-ACS [, ].
Q16: What were the key findings from the TAO trial regarding this compound's efficacy?
A16: Unfortunately, this compound did not demonstrate a reduction in the rate of ischemic events compared to unfractionated heparin plus eptifibatide in the TAO trial []. In fact, it was associated with an increased risk of bleeding complications [, , ].
Q17: Are there known resistance mechanisms to this compound?
A17: The provided abstracts do not discuss any specific resistance mechanisms to this compound.
Q18: Does this compound exhibit cross-resistance with other anticoagulants?
A18: The abstracts do not provide information on cross-resistance between this compound and other anticoagulant classes.
Q19: What are the known safety and tolerability concerns with this compound?
A19: While generally well-tolerated in early clinical trials [, ], this compound has been associated with an increased risk of bleeding, particularly in larger clinical trials like the TAO trial [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


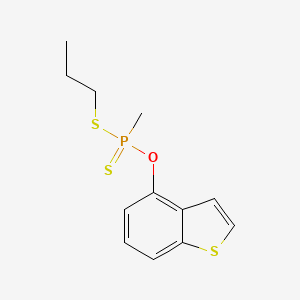
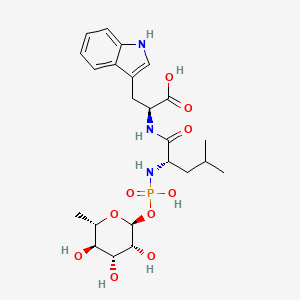
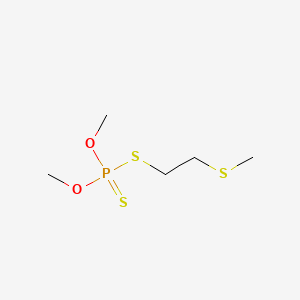
![2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-](/img/structure/B1677728.png)

![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)



